N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic acetamide derivative featuring a fused triazolo[4,5-d]pyrimidin-7-one core. The structure comprises:
- A 1,2,3-triazolo[4,5-d]pyrimidine scaffold substituted at position 3 with a 3-methoxyphenyl group.
- An acetamide linker at position 6 of the pyrimidine ring, connected to a 2-ethoxyphenyl moiety.
- Two methoxy groups (at the 3-position of the phenyl ring and the 2-position of the acetamide’s aryl group), which may influence solubility and receptor interactions.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-3-31-17-10-5-4-9-16(17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)14-7-6-8-15(11-14)30-2/h4-11,13H,3,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPNMLDHJCFPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of MLS000102563 is currently unknown due to the lack of specific information available. It is generally understood that drugs interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Drugs typically exert their effects by modulating biochemical pathways, leading to downstream effects
Biological Activity
N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer and antiviral activities, as well as its mechanisms of action.
Chemical Structure and Properties
This compound belongs to the class of triazolopyrimidine derivatives. Its chemical structure can be summarized as follows:
- Molecular Formula : C23H21N3O4S
- Molecular Weight : 435.50 g/mol
Anticancer Activity
Recent studies have demonstrated that compounds containing triazolopyrimidine moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Testing : In vitro studies showed that this compound inhibited the proliferation of human cancer cell lines such as A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma) with IC50 values ranging from 0.011 to 0.015 μM .
- Mechanism of Action : The compound was found to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspase pathways .
Antiviral Activity
The antiviral properties of similar heterocyclic compounds have been reported extensively:
- Inhibition Studies : Compounds with structural similarities to this compound have shown promising results against viruses such as HSV-1 and HCV. For example, certain derivatives exhibited CC50 values around 17 μg/100 μl and IC50 values between 4.5 and 6.0 μg/100 μl against HSV-1 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Essential for anticancer activity |
| Methoxy Substituents | Enhance solubility and bioavailability |
| Acetamide Group | Contributes to overall stability |
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated a series of triazolopyrimidine derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that modifications to the methoxy groups significantly influenced their potency against A549 cells .
- Antiviral Efficacy Assessment : Another research effort focused on assessing the antiviral efficacy of similar compounds against different viral strains. The findings revealed that specific modifications led to enhanced activity against HCV and HSV .
Comparison with Similar Compounds
2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2,4,6-trimethylphenyl)acetamide (CAS: 946306-55-4)
- Molecular Formula : C₁₆H₁₈N₆O₂
- Molecular Weight : 326.35 g/mol
- Key Differences :
- Replaces the 3-methoxyphenyl group with a methyl substituent at position 3 of the triazolo-pyrimidine.
- The acetamide is linked to a 2,4,6-trimethylphenyl group instead of 2-ethoxyphenyl.
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide (CAS: 863452-86-2)
- Molecular Formula : C₂₁H₂₀N₆O₂S
- Molecular Weight : 420.5 g/mol
- Key Differences :
- Substitutes the 3-methoxyphenyl group with a benzyl moiety.
- Replaces the oxygen atom in the acetamide linker with a thioether (-S-) group.
- Implications : The thioether linkage may enhance lipophilicity, while the benzyl group could sterically hinder receptor binding compared to the smaller methoxyphenyl substituent .
Analogues with Alternative Heterocyclic Cores
N-(2-ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS: 1105223-93-5)
- Molecular Formula : C₂₃H₂₁N₃O₂S
- Molecular Weight : 403.5 g/mol
- Key Differences: Replaces the triazolo-pyrimidine core with a thieno[3,2-d]pyrimidine scaffold. The acetamide is attached to a 2-ethyl-6-methylphenyl group.
- Implications: The sulfur-containing thienopyrimidine core may confer distinct electronic properties and bioavailability compared to nitrogen-rich triazolo systems .
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1)
- Molecular Formula: Not explicitly stated, but inferred as C₁₆H₁₂F₃N₃O₂S.
- Key Differences :
- Uses a benzothiazole core instead of triazolo-pyrimidine.
- Incorporates a trifluoromethyl group at position 6 of the benzothiazole.
- Implications : The benzothiazole moiety and fluorine substituents may enhance metabolic stability and target affinity in pesticidal applications .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous triazolo-pyrimidines, such as cyclocondensation of hydrazides with carbonyl intermediates (e.g., as in and ) .
- Structure-Activity Relationships (SAR) :
- Methoxy groups in the target compound may enhance solubility and hydrogen-bonding interactions compared to methyl or benzyl substituents .
- The triazolo-pyrimidine core’s nitrogen-rich structure could favor interactions with enzymatic targets, similar to pesticidal triazolo derivatives (e.g., flumetsulam in ) .
- ADMET Considerations : While explicit data are lacking, compounds with methoxy groups (e.g., the target) may exhibit improved metabolic stability over fully alkylated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
